molecular formula C13H19BrClNO3 B12043713 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride CAS No. 62176-30-1

5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride

Cat. No.: B12043713
CAS No.: 62176-30-1
M. Wt: 352.65 g/mol
InChI Key: JREYVLUFFKELMH-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is a chemical compound with the molecular formula C13H19BrClNO3 and a molecular weight of 352.658 g/mol . This compound is known for its unique structure, which includes a bromine atom, a diethylamino group, and an ethoxy group attached to a benzoic acid moiety. It is often used in scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the brominated benzoic acid.

    Diethylamination: The incorporation of a diethylamino group into the ethoxylated compound.

    Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.

These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.

    Continuous Flow Processing: Reactants are continuously fed into reactors, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The bromine atom and ethoxy group contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is unique due to its combination of bromine, diethylamino, and ethoxy groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

62176-30-1

Molecular Formula

C13H19BrClNO3

Molecular Weight

352.65 g/mol

IUPAC Name

5-bromo-2-[2-(diethylamino)ethoxy]benzoic acid;hydrochloride

InChI

InChI=1S/C13H18BrNO3.ClH/c1-3-15(4-2)7-8-18-12-6-5-10(14)9-11(12)13(16)17;/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17);1H

InChI Key

JREYVLUFFKELMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)C(=O)O.Cl

Origin of Product

United States

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